2-Methyl-6-nitro-4H-chromen-4-one
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Overview
Description
2-Methyl-6-nitro-4H-chromen-4-one is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitro-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction of 2-hydroxyacetophenone with nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to yield the desired chromene derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chromene ring can be hydrogenated to form dihydrochromene derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Dihydrochromene derivatives: Formed by the hydrogenation of the chromene ring.
Substituted chromenes: Formed by electrophilic substitution reactions.
Scientific Research Applications
2-Methyl-6-nitro-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties
Mechanism of Action
The biological activity of 2-Methyl-6-nitro-4H-chromen-4-one is attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chromene ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-Methyl-4H-chromen-4-one: Lacks the nitro group, resulting in different biological activities.
6-Nitro-4H-chromen-4-one: Lacks the methyl group, affecting its chemical reactivity and biological properties.
2-Methyl-6-amino-4H-chromen-4-one: The amino group provides different reactivity and biological activity compared to the nitro group
Uniqueness: 2-Methyl-6-nitro-4H-chromen-4-one is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7NO4 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-methyl-6-nitrochromen-4-one |
InChI |
InChI=1S/C10H7NO4/c1-6-4-9(12)8-5-7(11(13)14)2-3-10(8)15-6/h2-5H,1H3 |
InChI Key |
ZPVKGJPJOJPONG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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